molecular formula C13H19N3O2 B13250458 N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide

N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide

Cat. No.: B13250458
M. Wt: 249.31 g/mol
InChI Key: FRFAQGRFBIBAJG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide ( 1525521-43-0) is a high-purity chemical compound supplied for research applications. This molecule, with the molecular formula C13H19N3O2 and a molecular weight of 249.31, features a unique hybrid structure combining pyridine and piperidine pharmacophores, which are privileged scaffolds in medicinal chemistry . The structural motif of a piperidine ring linked via an ether bridge to a pyridine carboxamide is commonly investigated in the development of biologically active compounds. Piperidine and pyridine derivatives are frequently explored in pharmaceutical research for their potential to interact with various enzymatic systems and cellular receptors . Research into similar molecular architectures has shown potential applications across multiple therapeutic areas, though the specific biological profile of this compound requires further investigation by qualified researchers. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N,N-dimethyl-6-piperidin-4-yloxypyridine-3-carboxamide

InChI

InChI=1S/C13H19N3O2/c1-16(2)13(17)10-3-4-12(15-9-10)18-11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3

InChI Key

FRFAQGRFBIBAJG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)OC2CCNCC2

Origin of Product

United States

Preparation Methods

Preparation of the Pyridine Core with Halogen Substitution

A common starting point is 2-amino-6-chloropyridine or its analogs, which can be selectively halogenated or functionalized to introduce substituents at the 3- or 6-positions. For example, selective iodination or bromination at the 5- or 3-position of pyrazine or pyridine rings has been demonstrated using N-iodosuccinimide or other halogenating agents under controlled conditions.

Installation of the Piperidin-4-yloxy Group

The piperidin-4-yloxy substituent is introduced by nucleophilic aromatic substitution (SNAr) of the 6-chloro group on the pyridine ring with 4-hydroxypiperidine derivatives. This can be performed directly or via a Mitsunobu reaction when the hydroxy group is protected, for example, as a Boc-protected 4-piperidinemethanol.

  • Mitsunobu Reaction : Alkylation of the hydroxy group on the pyridine ring using Boc-protected 4-piperidinemethanol under Mitsunobu conditions has been used to install the piperidinyl ether linkage. Subsequent deprotection yields the free piperidine substituent.

  • Nucleophilic Aromatic Substitution : The 6-chloropyridine-3-carboxylate intermediate reacts with 4-hydroxypiperidine or its derivatives to substitute chlorine with the piperidin-4-yloxy group.

Formation of the N,N-Dimethyl Carboxamide Group

The carboxamide at the 3-position is introduced typically via conversion of the corresponding carboxylic acid or ester to the amide using dimethylamine. This can be achieved by:

  • Hydrolysis of a methyl ester to the carboxylic acid.
  • Activation of the acid (e.g., via acid chloride formation).
  • Reaction with dimethylamine to form the N,N-dimethyl carboxamide.

Alternatively, direct amidation of the ester with dimethylamine under appropriate conditions is also feasible.

Protection and Deprotection Steps

Protection of the piperidine nitrogen (e.g., Boc group) is commonly employed to avoid side reactions during nucleophilic substitution or amidation steps. After the key transformations, the protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid treatment) to yield the free amine moiety.

Representative Synthetic Scheme (Summary)

Step Starting Material/Intermediate Reagents/Conditions Product/Transformation Yield (%)
1 2-Amino-6-chloropyridine Selective halogenation (e.g., N-iodosuccinimide) 6-chloro-3-halopyridine derivative Not specified
2 6-chloro-3-halopyridine derivative Reaction with Boc-protected 4-piperidinemethanol (Mitsunobu) Boc-protected piperidin-4-yloxy pyridine Not specified
3 Boc-protected intermediate Acidic deprotection (TFA) Free piperidin-4-yloxy pyridine Not specified
4 Methyl ester of pyridine-3-carboxylate Hydrolysis to acid, then amidation with dimethylamine N,N-dimethyl pyridine-3-carboxamide derivative 79-90% typical
5 Piperidin-4-yloxy pyridine-3-carboxamide intermediate Coupling with dimethylamine or direct amidation This compound Not specified

Experimental Data and Yields

  • The hydrogenation of nicotinamide derivatives to form piperidine carboxamides has been reported with yields up to 98.4% using palladium on carbon catalysts under hydrogen atmosphere at 75°C.

  • Boc protection of piperidine-3-carboxamide derivatives has been achieved with yields around 79%, using di-tert-butyl dicarbonate in methanol at 0-5°C.

  • Amidation reactions converting carboxylic acid intermediates to N,N-dimethyl amides typically proceed with yields in the range of 79-90%.

  • The overall synthetic route involving nucleophilic aromatic substitution and subsequent deprotection steps is efficient and scalable, with reported yields for intermediate steps generally exceeding 70%.

Analytical Confirmation

The synthesized compounds are confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the expected chemical shifts for aromatic protons, piperidine ring protons, and amide groups.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to verify purity and molecular weight.

  • Melting point determination for crystalline intermediates and final products (e.g., 174-175 °C for Boc-protected piperidine carboxamide).

Chemical Reactions Analysis

N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring can be substituted with other functional groups.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine/Piperidine Derivatives

Compound Name (CAS/Identifier) Molecular Formula M.W. (g/mol) Key Substituents/Features Potential Implications
N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide C₁₃H₁₉N₃O₂ 249.3 - Dimethyl carboxamide (position 3)
- Piperidin-4-yloxy (position 6)
Balanced solubility and target binding; CNS or antimicrobial applications inferred
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (HB180) C₁₁H₁₂ClIN₂O₂ 366.58 - Cl, I, formyl, pivalamide High molecular weight; reactive formyl group may limit stability
6-Chloro-2-iodo-3-methylpyridine C₆H₄ClIN ~235.5 - Cl, I, methyl Simpler structure; lacks amide groups, reducing solubility
F13714 (SML3509) C₂₁H₂₅ClF₂N₄O 430.90 - Fluorophenyl, methylaminopyridinyl Likely targets kinase enzymes; fluorination enhances binding
N-(Piperidin-4-yl)oxane-4-carboxamide (SY190044) C₁₁H₁₈N₂O₂ ~226.3 - Oxane (tetrahydropyran) carboxamide Altered solubility due to oxane vs. pyridine
N-(2-Chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide - - - Pyridazine core, chloro-methylphenyl Electron-deficient pyridazine may affect receptor interactions

Key Structural Differences and Implications

Substituent Effects :

  • The target compound’s dimethyl carboxamide group enhances solubility compared to bulkier pivalamide derivatives (e.g., HB180 series) .
  • Piperidin-4-yloxy at position 6 distinguishes it from analogs with halogens (Cl, I) or methoxy groups, which may increase lipophilicity but risk toxicity .

Oxane (tetrahydropyran) in SY190044 () may improve metabolic stability compared to piperidine-containing compounds .

Pharmacological Potential: Halogenated analogs (e.g., HB180) are structurally complex but may face stability challenges due to reactive substituents (e.g., formyl) . Fluorinated compounds like F13714 () demonstrate the role of fluorine in enhancing binding affinity and bioavailability .

Research and Commercial Landscape

  • Synthetic Accessibility : The target compound’s dihydrochloride form is widely available from suppliers in China and the U.S., suggesting established synthetic routes .

Biological Activity

N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O\
  • Molecular Weight : Approximately 234.30 g/mol
  • CAS Number : 1955539-91-9

The compound features a pyridine ring substituted with a piperidine moiety, which contributes to its diverse biological interactions and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind specific receptors or enzymes, modulating their activity. This modulation can influence several biological pathways, particularly those associated with neurotransmission and cancer cell proliferation.

Key Mechanisms:

  • PI3-Kinase Inhibition : The compound has been identified as a selective inhibitor of Class I PI3-kinase enzymes, which play a crucial role in cell signaling pathways related to cancer progression and immune response. Inhibition of these pathways may provide therapeutic benefits in various cancers and inflammatory diseases .
  • Neuropharmacological Effects : Research indicates that the compound interacts with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

Antitumor Activity

The compound demonstrates significant antitumor effects by inhibiting cancer cell proliferation. It has shown promise in targeting specific cancer types, including leukemia and solid tumors, through its action on PI3K signaling pathways .

Neuroprotective Effects

Studies indicate that the compound may protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate cholinergic signaling pathways is particularly noteworthy .

Research Findings and Case Studies

A selection of relevant studies highlights the biological activities of this compound:

StudyFindings
Study 1 (Dragovich et al.)Demonstrated significant inhibition of Class I PI3K enzymes, leading to reduced tumor cell invasion and metastasis .
Study 2 (MDPI Review)Reported neuroprotective effects against oxidative stress in neuronal cells, highlighting its potential for treating neurodegenerative conditions .
Study 3 (ACS Publications)Showed activation of apoptotic pathways in breast cancer cells (MCF-7), indicating its role in promoting cancer cell death .

Q & A

Q. What are the established synthetic routes for N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine core. For example:

  • Step 1 : Introduce the piperidin-4-yloxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 2 : Install the N,N-dimethylcarboxamide group using coupling reagents like HATU or EDCI with dimethylamine.
  • Characterization : Use HPLC (≥98% purity) and NMR (¹H/¹³C) to confirm regioselectivity and purity. For intermediates like tert-butyl-protected derivatives, mass spectrometry (HRMS) can validate molecular weights .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

Methodological Answer:

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 1–3 months) and monitor degradation via LC-MS. Hydrolytic stability of the carboxamide group can be tested in simulated gastric fluid (pH 1.2–3.0) .

Advanced Research Questions

Q. How can stereochemical outcomes during piperidine-4-yloxy group installation be controlled or analyzed?

Methodological Answer:

  • Stereocontrol : Use chiral bases (e.g., sparteine) or enantiopure piperidin-4-ol derivatives to direct stereochemistry. Monitor reaction progress with chiral HPLC .
  • Analysis : X-ray crystallography of crystalline intermediates (e.g., tert-butyl carbamates) or NOE NMR experiments to confirm spatial arrangements .

Q. What strategies resolve contradictions between in vitro binding assays and in vivo efficacy studies for this compound?

Methodological Answer:

  • Assay Conditions : Compare buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration) that may alter protein-ligand interactions.
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat/human liver microsomes) to identify rapid clearance pathways. If in vivo efficacy is lower than in vitro predictions, consider prodrug strategies to enhance bioavailability .

Q. How can molecular modeling guide the optimization of this compound’s selectivity for a target receptor?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with the target’s active site. Focus on hydrogen bonding (piperidine oxygen) and hydrophobic contacts (N,N-dimethyl group).
  • Free Energy Perturbation (FEP) : Calculate binding free energies for analogs with modified substituents (e.g., replacing dimethylamide with cyclopropane carboxamide) .

Q. What experimental approaches validate the role of the piperidin-4-yloxy group in target engagement?

Methodological Answer:

  • Mutagenesis Studies : Generate receptor mutants (e.g., alanine scanning at predicted interaction sites) and compare binding affinity via surface plasmon resonance (SPR).
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the piperidine moiety to crosslink with the target protein, followed by MS/MS analysis .

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